molecular formula C12H28ClP B14652181 Tributylphosphane--hydrogen chloride (1/1) CAS No. 43131-33-5

Tributylphosphane--hydrogen chloride (1/1)

Cat. No.: B14652181
CAS No.: 43131-33-5
M. Wt: 238.78 g/mol
InChI Key: MJRPMUINYAOXRW-UHFFFAOYSA-N
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Description

Tributylphosphane–hydrogen chloride (1/1) is an organophosphorus compound with the chemical formula P(CH2CH2CH2CH3)3·HCl. It is a tertiary phosphine, which means it contains a phosphorus atom bonded to three alkyl groups. This compound is typically a colorless oily liquid at room temperature and has a strong, unpleasant odor .

Preparation Methods

Synthetic Routes and Reaction Conditions

Tributylphosphane–hydrogen chloride can be synthesized through the hydrophosphination of phosphine with 1-butene. This reaction proceeds via a free radical mechanism, which does not follow the Markovnikov rule : [ \text{PH}_3 + 3 \text{CH}_2=\text{CHCH}_2\text{CH}_3 \rightarrow \text{P(CH}_2\text{CH}_2\text{CH}_2\text{CH}_3)_3 ]

In the laboratory, tributylphosphane can also be prepared by reacting the appropriate Grignard reagent with phosphorus trichloride : [ 3 \text{CH}_3\text{CH}_2\text{CH}_2\text{CH}_2\text{MgCl} + \text{PCl}_3 \rightarrow \text{P(CH}_2\text{CH}_2\text{CH}_2\text{CH}_3)_3 + 3 \text{MgCl}_2 ]

Industrial Production Methods

Industrial production of tributylphosphane typically involves the hydrophosphination method due to its efficiency and scalability .

Chemical Reactions Analysis

Types of Reactions

Tributylphosphane–hydrogen chloride undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxygen for oxidation and alkyl halides for alkylation. These reactions typically occur under inert atmospheres to prevent unwanted side reactions .

Major Products

The major products formed from these reactions are tributylphosphane oxide and various phosphonium salts .

Scientific Research Applications

Tributylphosphane–hydrogen chloride has several applications in scientific research:

Mechanism of Action

The mechanism by which tributylphosphane–hydrogen chloride exerts its effects involves its ability to act as a nucleophile, donating electron pairs to electrophilic centers. This property makes it useful in various catalytic processes and organic transformations .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Tributylphosphane–hydrogen chloride is unique due to its specific reactivity and applications in catalysis and organic synthesis. Its ability to form stable complexes with transition metals makes it particularly valuable in industrial and research settings .

Properties

CAS No.

43131-33-5

Molecular Formula

C12H28ClP

Molecular Weight

238.78 g/mol

IUPAC Name

tributylphosphane;hydrochloride

InChI

InChI=1S/C12H27P.ClH/c1-4-7-10-13(11-8-5-2)12-9-6-3;/h4-12H2,1-3H3;1H

InChI Key

MJRPMUINYAOXRW-UHFFFAOYSA-N

Canonical SMILES

CCCCP(CCCC)CCCC.Cl

Origin of Product

United States

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